1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to an oxolane ring, both of which are further modified with triethylsilyl groups. The presence of these groups enhances the compound’s stability and solubility, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the oxolane ring using triethylsilyl chloride in the presence of a base such as imidazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and incorporate into DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The triethylsilyl groups enhance its stability and facilitate its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Uridine: A naturally occurring nucleoside with a similar pyrimidine ring structure.
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: A structurally related compound with different substituents.
Uniqueness
The unique feature of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione is the presence of triethylsilyl groups, which enhance its stability and solubility compared to similar compounds. This makes it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
5-ethenyl-1-[(2R,4S,5R)-4-triethylsilyloxy-5-(triethylsilyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N2O5Si2/c1-8-18-16-25(23(27)24-22(18)26)21-15-19(30-32(12-5,13-6)14-7)20(29-21)17-28-31(9-2,10-3)11-4/h8,16,19-21H,1,9-15,17H2,2-7H3,(H,24,26,27)/t19-,20+,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVPFKLQSXPYBP-PWRODBHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=C)O[Si](CC)(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C=C)O[Si](CC)(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O5Si2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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